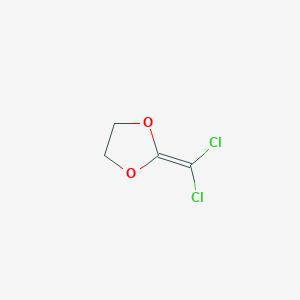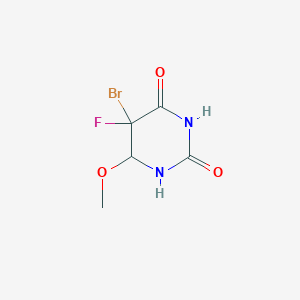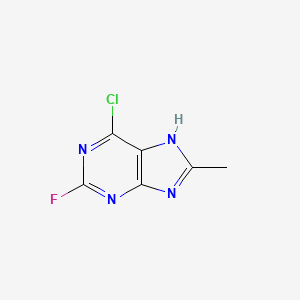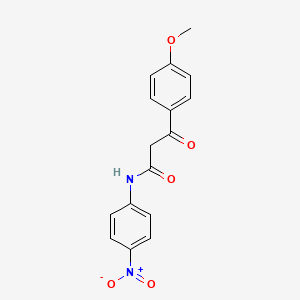![molecular formula C16H17N3O B14162758 2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol CAS No. 328559-10-0](/img/structure/B14162758.png)
2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol is a compound that features a benzimidazole core, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol typically involves the condensation of o-phenylenediamine with various aldehydes or other reagents to form the benzimidazole ring . The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The final step involves the derivatization of the benzimidazole ring to introduce the phenol group.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with various enzymes and receptors, leading to its diverse pharmacological effects . For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: A simpler benzimidazole derivative with similar pharmacological properties.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylamine: Another benzimidazole derivative used in electronic applications.
Properties
CAS No. |
328559-10-0 |
|---|---|
Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-[[(1,2-dimethylbenzimidazol-5-yl)amino]methyl]phenol |
InChI |
InChI=1S/C16H17N3O/c1-11-18-14-9-13(7-8-15(14)19(11)2)17-10-12-5-3-4-6-16(12)20/h3-9,17,20H,10H2,1-2H3 |
InChI Key |
HHEXZYNQTCMXOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14162675.png)

![7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B14162689.png)

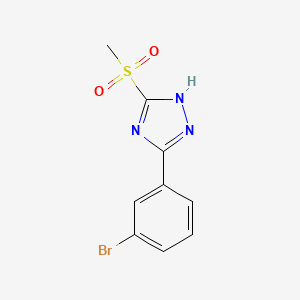
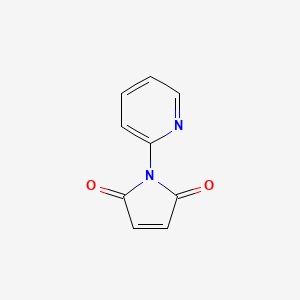
![9-Benzylidene-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14162705.png)
![10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid](/img/structure/B14162715.png)

